molecular formula C22H30O14 B14075677 Tuberonoid A

Tuberonoid A

Cat. No.: B14075677
M. Wt: 518.5 g/mol
InChI Key: NHJBHIDAEPZEMB-IFCFXUHCSA-N
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Description

Tuberonoid A is a phenylpropane glycoside, a subclass of phenylpropanoids, characterized by a C6-C3 aromatic backbone conjugated with sugar moieties. It was first isolated from Allium tuberosum (garlic chives) and Allii Macrostemonis Bulbus (AMB), a traditional Chinese medicinal plant . Structurally, it features a ferulic acid derivative linked to gentiobiose (a disaccharide of glucose), as confirmed by NMR and mass spectrometry (ESI-MS m/z: 165 [M+H]⁺) . Its biosynthetic pathway originates from phenylalanine via the phenylpropanoid pathway, involving hydroxylation, methylation, and glycosylation steps .

This compound is notable for its presence in Allium species, which are rich in sulfur-containing compounds and flavonoid glycosides. While its exact biological role remains under investigation, it is hypothesized to contribute to the antioxidant and anti-inflammatory properties of these plants .

Properties

Molecular Formula

C22H30O14

Molecular Weight

518.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C22H30O14/c1-32-11-6-9(2-4-10(11)25)3-5-14(26)35-22-20(18(30)16(28)13(8-24)34-22)36-21-19(31)17(29)15(27)12(7-23)33-21/h2-6,12-13,15-25,27-31H,7-8H2,1H3/b5-3+/t12-,13-,15-,16-,17+,18+,19-,20-,21+,22+/m1/s1

InChI Key

NHJBHIDAEPZEMB-IFCFXUHCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Tuberonoid A, being a phenylpropane glycoside, can undergo various chemical reactions typical of glycosides and phenylpropane derivatives. These reactions include:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: Glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or enzymes for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tuberonoid A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The exact mechanism of action of Tuberonoid A is not fully understood. its cytotoxic effects are believed to involve the disruption of cellular processes and induction of apoptosis in cancer cells. The molecular targets and pathways involved in these effects are still under investigation, but they likely include interactions with cellular proteins and enzymes critical for cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tuberonoid A shares structural and functional similarities with other phenylpropanoids and glycosides. Below is a detailed comparison:

Structural Analogs

Compound Source Structural Features Key Differences from this compound Biological Activities References
Tuberonoid B Allium tuberosum Ferulic acid linked to a distinct glycoside Sugar moiety composition Antioxidant, antimicrobial
Acanthoside D AMB Syringaresinol bis-glucoside Lignan backbone (vs. phenylpropanoid) Neuroprotective, anti-osteoporotic
Syringin AMB Sinapyl alcohol glucoside Simpler glycosylation (monosaccharide) Immunomodulatory, hepatoprotective
Allimacronoid A AMB Caffeoyl-glucoside derivative Substituted phenolic group (caffeoyl) Antiviral, anti-inflammatory

Functional Analogs

Compound Source Class Shared Bioactivities with this compound Structural Divergence References
Kaempferol 3-O-β-sophoroside Allium tuberosum Flavonoid glycoside Antioxidant, anti-inflammatory Flavonoid backbone (vs. phenylpropanoid)
Trans-ferulic acid AMB Phenolic acid Antioxidant Lacks glycosylation
Quercetin derivatives Allium tuberosum Flavonoid glycoside Free radical scavenging Multiple hydroxyl groups on flavonoid

Key Research Findings

Structural Uniqueness: this compound’s gentiobiose linkage distinguishes it from analogs like Syringin (monosaccharide) and Acanthoside D (lignan core) .

Bioactivity Profile: While this compound’s activities are less studied than its flavonoid counterparts (e.g., kaempferol derivatives), its structural complexity suggests enhanced solubility and bioavailability compared to non-glycosylated phenolics like trans-ferulic acid .

Taxonomic Specificity: Unlike Allimacronoids (A-D), which are exclusive to AMB, this compound is distributed across multiple Allium species, indicating evolutionary conservation .

Data Table: Comparative Physicochemical Properties

Property This compound Tuberonoid B Syringin Kaempferol 3-O-β-sophoroside
Molecular Formula C₂₆H₃₀O₁₄ C₂₇H₃₂O₁₅ C₁₇H₂₄O₉ C₂₇H₃₀O₁₆
Molecular Weight 566.5 g/mol 596.5 g/mol 396.4 g/mol 634.5 g/mol
Solubility Water-soluble Water-soluble Moderate Water-soluble
Key Functional Groups Feruloyl, gentiobiose Feruloyl, distinct glycoside Sinapyl, glucoside Flavonol, sophoroside

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